

Experimental procedure for nitration of 4,6-dimethoxypyrimidine

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Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

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Application Note: Synthesis of 4,6-dimethoxy-5-nitropyrimidine

Introduction

4,6-dimethoxy-5-nitropyrimidine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The introduction of a nitro group at the C5 position of the 4,6-dimethoxypyrimidine ring opens up possibilities for further functionalization, making it a valuable building block in medicinal chemistry and drug development. This application note provides a detailed experimental procedure for the nitration of 4,6-dimethoxypyrimidine, including a summary of reaction parameters, a step-by-step protocol, and a workflow diagram. The described method is based on established procedures for the nitration of activated pyrimidine rings, ensuring a reliable and reproducible synthesis.

Reaction Principle

The nitration of 4,6-dimethoxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, activated by the two electron-donating methoxy groups at positions 4 and 6, is susceptible to electrophilic attack. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO_2^+), which is the active electrophile. The reaction is typically carried out at low temperatures to control its exothermic nature and to minimize the formation of by-products.

Materials and Methods

Reagents and Solvents

- 4,6-dimethoxypyrimidine
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate
- Ethanol (for recrystallization)

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Thermometer
- Büchner funnel and flask
- Separatory funnel

- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

Parameter	Value
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Reactants	
4,6-dimethoxypyrimidine	1.0 eq (e.g., 5.0 g, 35.7 mmol)
Concentrated Sulfuric Acid	4.0 eq (e.g., 14.0 mL)
Concentrated Nitric Acid	1.1 eq (e.g., 2.7 mL)
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Reaction Conditions	
Reaction Temperature	0 - 5 °C
Reaction Time	1 - 2 hours
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Work-up & Purification	
Quenching	Pouring onto crushed ice
Extraction Solvent	Dichloromethane
Neutralization	Saturated Sodium Bicarbonate Solution
Purification Method	Recrystallization from Ethanol
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Expected Product	
Product Name	4,6-dimethoxy-5-nitropyrimidine
Molecular Formula	C ₆ H ₇ N ₃ O ₄
Molecular Weight	185.14 g/mol [1] [2]
Appearance	Pale yellow solid
Expected Yield	75 - 85%
Melting Point	98 - 100 °C
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Experimental Protocol

Reaction Setup

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,6-dimethoxypyrimidine (1.0 eq).

- Cool the flask in an ice bath to 0 °C.
- Slowly add concentrated sulfuric acid (4.0 eq) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.

Nitration

- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
- Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4,6-dimethoxypyrimidine in sulfuric acid. The addition rate should be controlled to maintain the reaction temperature between 0 and 5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 - 5 °C for 1 - 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

- Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.
- Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting solid by recrystallization from ethanol to afford pure **4,6-dimethoxy-5-nitropyrimidine** as a pale yellow solid.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques, including:

- Melting Point: Compare the observed melting point with the literature value.
- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the structure of the compound.
- Mass Spectrometry: To determine the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the nitro group.

Safety Precautions

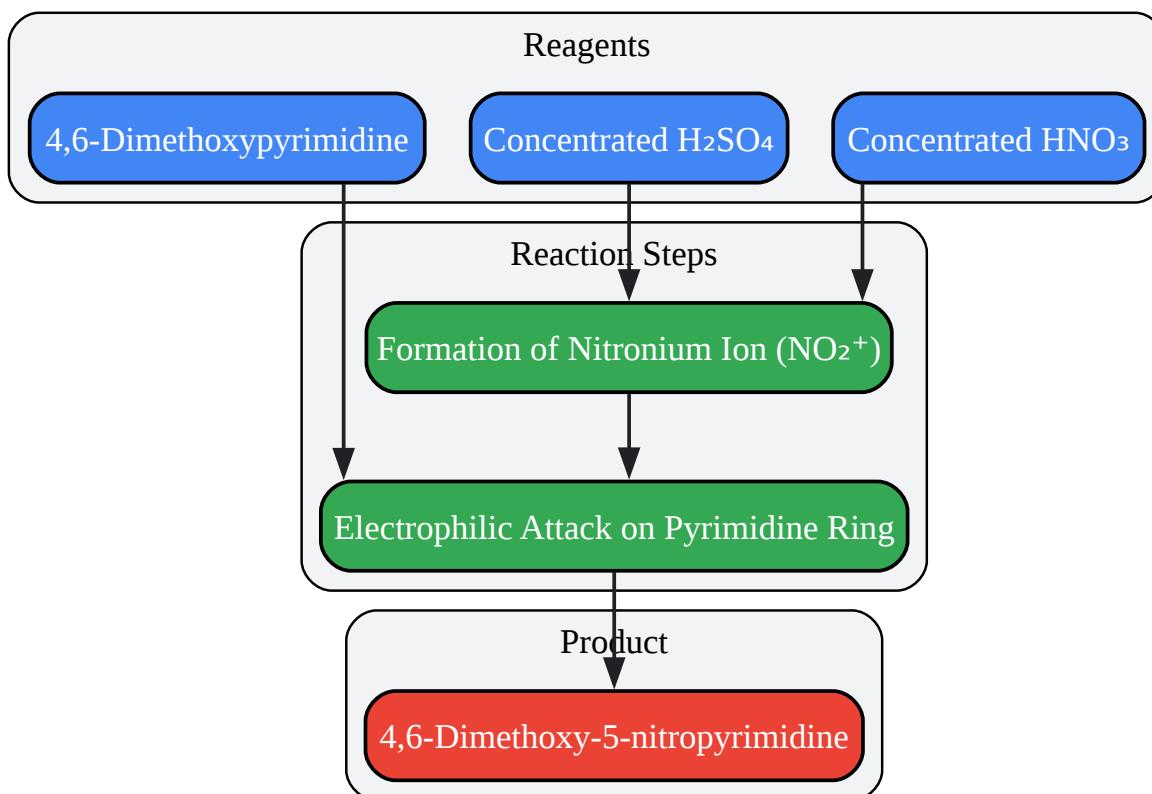
- This reaction involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic and can be dangerous if the temperature is not controlled. Perform the reaction in a well-ventilated fume hood and use an ice bath to maintain the recommended temperature.
- Handle nitric acid with extreme care as it is a strong oxidizing agent.

Mandatory Visualizations



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Caption: Experimental workflow for the nitration of 4,6-dimethoxypyrimidine.



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Caption: Logical relationship of the nitration reaction.

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References

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- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
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